![molecular formula C47H72N8O9 B12396013 cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)
cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] is a cyclic peptide composed of the amino acids isoleucine, proline, tyrosine, valine, and leucine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclic peptides like cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] typically involves the cyclization of linear peptide precursors. This can be achieved through head-to-tail cyclization, where the C-terminal carboxyl group reacts with the N-terminal amino group. Common reagents used in this process include carbodiimides and coupling agents like HATU or EDC. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to prevent racemization .
Industrial Production Methods
Industrial production of cyclic peptides may involve solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support and then cyclized. This method allows for the efficient production of large quantities of cyclic peptides with high purity. The use of automated peptide synthesizers further enhances the scalability of this process .
Chemical Reactions Analysis
Types of Reactions
Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for its stability and resistance to enzymatic degradation.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] involves its interaction with specific molecular targets and pathways. Cyclic peptides often exhibit high affinity for their targets due to their constrained structure, which enhances binding specificity. The molecular targets and pathways involved can vary depending on the specific biological activity being investigated. For example, cyclic peptides may interact with cell surface receptors, enzymes, or ion channels to exert their effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclo[Leu-Pro-Ile-Pro]
- Cyclo[Tyr-Pro-Phe-Gly]
- Cyclo[Phe-Pro]
- Cyclo[Leu-Pro]
- Cyclo[Val-Pro]
Uniqueness
Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] is unique due to its specific amino acid composition and sequence, which confer distinct structural and functional properties. Compared to other cyclic peptides, it may exhibit different biological activities, stability, and resistance to enzymatic degradation .
Properties
Molecular Formula |
C47H72N8O9 |
|---|---|
Molecular Weight |
893.1 g/mol |
IUPAC Name |
(1S,7S,10S,13S,22S,25S,28S)-25,28-bis[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-22-(2-methylpropyl)-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone |
InChI |
InChI=1S/C47H72N8O9/c1-9-28(7)38-44(61)52-39(29(8)10-2)47(64)55-23-13-16-36(55)45(62)53-21-11-14-34(53)42(59)49-33(25-30-17-19-31(56)20-18-30)41(58)50-37(27(5)6)46(63)54-22-12-15-35(54)43(60)48-32(24-26(3)4)40(57)51-38/h17-20,26-29,32-39,56H,9-16,21-25H2,1-8H3,(H,48,60)(H,49,59)(H,50,58)(H,51,57)(H,52,61)/t28-,29-,32-,33-,34-,35?,36-,37-,38-,39-/m0/s1 |
InChI Key |
NACGNHONDBBQGE-DVBMRUTPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCCC4C(=O)N[C@H](C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)[C@@H](C)CC |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


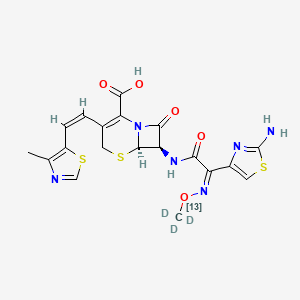




![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)


![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)
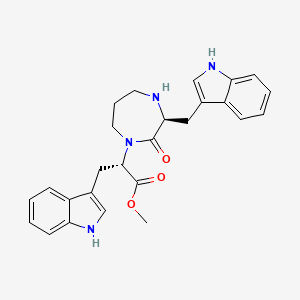
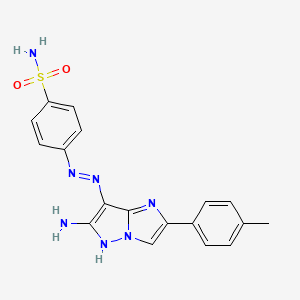
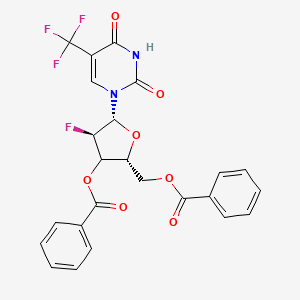
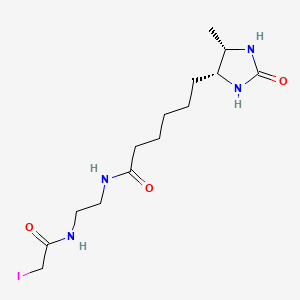
![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
